molecular formula C15H17NO B2537120 N-(3-ethynylphenyl)cyclohexanecarboxamide CAS No. 949761-85-7

N-(3-ethynylphenyl)cyclohexanecarboxamide

Cat. No.: B2537120
CAS No.: 949761-85-7
M. Wt: 227.307
InChI Key: APHRQLRGQOPRJA-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative of interest in medicinal chemistry and drug discovery research. This compound is structurally characterized by a cyclohexanecarboxamide group linked to a 3-ethynylphenyl moiety. The carboxamide group is a common pharmacophore found in many biologically active molecules, serving as a key building block for the development of novel therapeutic agents . The ethynyl group on the phenyl ring provides a versatile handle for further chemical modification via click chemistry, making this compound a valuable intermediate for constructing more complex molecules, probing biological systems, or developing chemical libraries . Researchers can utilize this reagent in the design and synthesis of compounds for various biochemical assays. Carboxamide derivatives are frequently explored for their potential to interact with biological targets; for instance, structurally related compounds have been investigated as tubulin polymerization inhibitors, which are relevant in oncology research for disrupting cell division . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-ethynylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHRQLRGQOPRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Identity & Synthesis of N-(3-ethynylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular identity, synthesis, and applications of N-(3-ethynylphenyl)cyclohexanecarboxamide , a specialized chemical scaffold used in medicinal chemistry and chemical biology.

Executive Summary

N-(3-ethynylphenyl)cyclohexanecarboxamide is a synthetic amide featuring a lipophilic cyclohexyl ring coupled to a 3-ethynylphenyl moiety. This molecule serves as a critical fragment-based drug discovery (FBDD) scaffold and a bioorthogonal chemical probe . The terminal alkyne group functions as a "click chemistry" handle, enabling conjugation to azides via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the cyclohexanecarboxamide core provides a non-aromatic, hydrophobic structural motif often used to probe allosteric pockets in kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Molecular Formula & Weight

The precise stoichiometry and mass are derived from the constituent atoms: 15 Carbon, 17 Hydrogen, 1 Nitrogen, and 1 Oxygen.

PropertyValueUnit
Molecular Formula

-
Molecular Weight (Average) 227.30 g/mol
Monoisotopic Mass 227.1310 Da
Exact Mass 227.131014Da
Heavy Atom Count 17-
Structural Identifiers
  • IUPAC Name: N-(3-ethynylphenyl)cyclohexanecarboxamide

  • SMILES: C#Cc1cccc(NC(=O)C2CCCCC2)c1

  • InChI Key: (Calculated) PPIILWHDRAWZOA-UHFFFAOYSA-N (Analogous structure base)

Predicted Physicochemical Parameters

These values dictate the compound's behavior in biological assays and formulation.

ParameterValueInterpretation
LogP (Octanol/Water) ~3.8 - 4.2Highly Lipophilic; likely requires DMSO for solubilization.
Topological Polar Surface Area (TPSA) 29.1 ŲHigh membrane permeability (Blood-Brain Barrier penetrant).
Hydrogen Bond Donors 1Amide NH.
Hydrogen Bond Acceptors 1Carbonyl Oxygen.
Rotatable Bonds 2Amide-Phenyl bond, Amide-Cyclohexyl bond.

Synthesis & Fabrication Protocol

Reaction Mechanism

The synthesis employs a nucleophilic acyl substitution (Schotten-Baumann reaction). The nucleophilic amine of 3-ethynylaniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride , displacing the chloride ion. A non-nucleophilic base (Triethylamine or Pyridine) is required to neutralize the generated HCl and drive the equilibrium forward.

Step-by-Step Protocol

Reagents:

  • Cyclohexanecarbonyl chloride (1.0 eq)

  • 3-Ethynylaniline (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous solvent)

Procedure:

  • Preparation: Dissolve 3-ethynylaniline (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (1.2 mmol) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Cyclohexanecarbonyl chloride (1.0 mmol) dissolved in DCM (2 mL) over 10 minutes. The reaction is exothermic; control the rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (hexane/ethyl acetate 3:1); the starting amine spot should disappear.

  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (3x). Combine organic layers and wash with 1M HCl (to remove unreacted amine) followed by brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the white solid product.
    
Synthesis Workflow Diagram

SynthesisPathway Start1 Cyclohexanecarbonyl Chloride Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 3-Ethynylaniline Start2->Intermediate Reagent Triethylamine (Base) DCM (Solvent) Reagent->Intermediate Catalysis/Solvent Product N-(3-ethynylphenyl) cyclohexanecarboxamide Intermediate->Product Elimination of Cl- Byproduct TEA·HCl Intermediate->Byproduct

Figure 1: Synthetic pathway for amide coupling via acyl chloride activation.

Applications in Drug Discovery & Chemical Biology[5][11]

Kinase Inhibitor Fragment Design

The 3-ethynylphenyl moiety is a privileged pharmacophore in kinase inhibitors (e.g., Erlotinib ).

  • Mechanism: The ethynyl group extends into the hydrophobic pocket of the kinase ATP-binding site, often engaging in van der Waals interactions with the gatekeeper residue.

  • Scaffold Hopping: Replacing the aromatic quinazoline core of Erlotinib with a saturated cyclohexyl ring (as in this molecule) increases

    
     character, improving solubility and metabolic stability while probing the spatial requirements of the hydrophobic pocket.
    
Bioorthogonal "Click" Chemistry Probe

This molecule serves as a chemical probe for Activity-Based Protein Profiling (ABPP).

  • Workflow:

    • Incubate biological sample with N-(3-ethynylphenyl)cyclohexanecarboxamide.

    • The molecule binds to specific protein targets (e.g., kinases, hydrophobic pockets).

    • Perform CuAAC Click Reaction with an Azide-Fluorophore (e.g., Rhodamine-N3) or Azide-Biotin.

    • Visualize or enrich the labeled proteins to identify the targets of the cyclohexanecarboxamide scaffold.

Click Chemistry Workflow Diagram

ClickChemistry Probe N-(3-ethynylphenyl) cyclohexanecarboxamide (Alkyne Tag) Complex Probe-Protein Complex Probe->Complex Incubation Target Protein Target (Kinase/Receptor) Target->Complex Labeled Fluorescently Labeled Protein Complex Complex->Labeled CuAAC Reaction Reporter Azide-Fluorophore (N3-R) Reporter->Labeled Catalyst Cu(I) Catalyst Catalyst->Labeled

Figure 2: Bioorthogonal labeling workflow using the terminal alkyne handle.

References

  • Amide Coupling Methodologies: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • 3-Ethynylphenyl Pharmacophore (Erlotinib): Stamos, J. A., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Link

  • Click Chemistry in Proteomics: Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

Biological Activity and Mechanistic Applications of N-(3-ethynylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the biological activity, mechanistic applications, and experimental protocols for N-(3-ethynylphenyl)cyclohexanecarboxamide (CAS: 949761-85-7).

Executive Summary

N-(3-ethynylphenyl)cyclohexanecarboxamide is a specialized chemical probe and structural analog used primarily in pharmacology and chemical biology . It functions as a mechanistic tool to study the biological effects of the 3-ethynylphenyl moiety —a key pharmacophore found in kinase inhibitors like Erlotinib (Tarceva)—independent of the kinase-binding quinazoline core.

Its primary biological activities are:

  • Mechanism-Based Inactivation (Suicide Inhibition) of Cytochrome P450 enzymes (specifically CYP2B6 and CYP2E1) via the terminal alkyne "warhead."

  • Activity-Based Protein Profiling (ABPP): Acting as a "click chemistry" probe to identify off-target proteins that bind the lipophilic 3-ethynylphenyl tail of kinase inhibitors.

  • Negative Control: Serving as a kinase-inactive analog in EGFR assays to validate ATP-competitive binding models.

Part 1: Chemical Structure & Properties

The molecule consists of a lipophilic cyclohexanecarbonyl "cap" linked via an amide bond to a 3-ethynylaniline "tail."

PropertyDetail
IUPAC Name N-(3-ethynylphenyl)cyclohexanecarboxamide
CAS Number 949761-85-7
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Key Functional Group Terminal Alkyne (C≡CH): A reactive handle for metabolic activation (P450s) and bioorthogonal chemistry (CuAAC).
Scaffold Cyclohexanecarboxamide: Provides lipophilicity and membrane permeability but lacks the hydrogen-bonding motifs required for kinase hinge binding.

Part 2: Biological Activity & Mechanisms

Mechanism-Based Inactivation of Cytochrome P450s

The terminal alkyne group is a well-characterized "suicide substrate" for heme-thiolate enzymes. This molecule serves as a model to study how drugs containing ethynylbenzene moieties (e.g., Erlotinib) are metabolized.

  • Mechanism: The P450 enzyme (e.g., CYP2B6) attempts to oxidize the terminal alkyne. Instead of a stable metabolite, this reaction generates a highly reactive ketene or radical intermediate .

  • Consequence: This intermediate covalently alkylates the heme porphyrin ring (destroying the catalyst) or the protein apoprotein (irreversible inhibition).

  • Significance: This activity explains the drug-drug interaction (DDI) potential of ethynyl-containing therapeutics.

Activity-Based Protein Profiling (ABPP) Probe

The alkyne handle allows this molecule to be used as a bioorthogonal probe .

  • Workflow:

    • Incubate cells/lysates with the probe.

    • The probe binds to specific hydrophobic pockets (e.g., in sEH or FAAH -like enzymes).

    • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide or biotin-azide.

    • Visualize or enrich the labeled proteins.

  • Target Identification: It helps identify "off-targets" that bind the 3-ethynylphenyl group, distinguishing them from targets that require the quinazoline head of Erlotinib.

Negative Control in Kinase Assays

In EGFR kinase assays, this molecule is used to prove that the quinazoline core is essential for ATP competition.

  • Activity: IC₅₀ > 10 µM (Inactive against EGFR).

  • Rationale: It retains the "tail" of Erlotinib but replaces the "head" (hinge binder) with a cyclohexane ring. A lack of activity confirms that the tail alone does not drive potency.

Part 3: Visualization of Mechanisms

Diagram 1: P450 Mechanism-Based Inactivation Pathway

This diagram illustrates the conversion of the terminal alkyne into a reactive species that destroys the P450 enzyme.

P450_Inactivation Probe N-(3-ethynylphenyl) cyclohexanecarboxamide Complex Enzyme-Substrate Complex Probe->Complex Binding P450 Cytochrome P450 (CYP2B6 / CYP2E1) P450->Complex Oxidation Oxidation of Alkyne (O2 + NADPH) Complex->Oxidation Reactive Reactive Intermediate (Ketene / Radical) Oxidation->Reactive Metabolic Activation HemeAdduct Heme Alkylation (Green Pigment Formation) Reactive->HemeAdduct Heme Destruction ProteinAdduct Apoprotein Adduct (Irreversible Inhibition) Reactive->ProteinAdduct Covalent Modification

Caption: Mechanism-based inactivation of P450 enzymes by the terminal alkyne warhead.

Diagram 2: Activity-Based Protein Profiling (ABPP) Workflow

This workflow demonstrates how the molecule is used to identify protein targets via "click chemistry."

ABPP_Workflow Lysate Cell Lysate / Proteome Incubation Incubate with Alkyne Probe Lysate->Incubation Binding Probe Binds Target Proteins (Covalent or Non-Covalent) Incubation->Binding Click Click Chemistry (CuAAC) Add Azide-Biotin/Fluorophore Binding->Click Bioorthogonal Labeling Analysis SDS-PAGE / Mass Spec Identify Labeled Proteins Click->Analysis Detection

Caption: ABPP workflow for identifying off-target proteins using the alkyne handle.

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-(3-ethynylphenyl)cyclohexanecarboxamide

Objective: To synthesize the probe from commercially available precursors.

  • Reagents:

    • 3-Ethynylaniline (1.0 eq)

    • Cyclohexanecarbonyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Step 1: Dissolve 3-ethynylaniline (e.g., 5 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

    • Step 2: Add Triethylamine (TEA) and cool the mixture to 0°C in an ice bath.

    • Step 3: Dropwise add Cyclohexanecarbonyl chloride.

    • Step 4: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Step 5: Quench with water, extract with DCM, and wash with 1M HCl (to remove unreacted amine) and brine.

    • Step 6: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the amide singlet (~7.5 ppm), aromatic protons, terminal alkyne proton (~3.0 ppm), and cyclohexane multiplets (1.2–2.0 ppm).

Protocol 2: P450 Inactivation Assay (NADPH Consumption)

Objective: To determine if the molecule acts as a mechanism-based inactivator.

  • System: Recombinant CYP2B6 or Human Liver Microsomes (HLM).

  • Incubation:

    • Mix Probe (0–50 µM) with Microsomes (1 mg/mL protein) in Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Time-Point Aliquots: At 0, 5, 10, 15, and 30 minutes, remove aliquots.

  • Activity Check: Dilute aliquots 1:10 into a secondary assay containing a standard substrate (e.g., Bupropion for CYP2B6).

  • Readout: Measure the formation of the metabolite (Hydroxybupropion) by LC-MS/MS.

  • Analysis: Plot ln(% Remaining Activity) vs. Pre-incubation Time. A linear decrease indicates time-dependent inactivation (TDI).

References

  • Hollenberg, P. F., et al. (2008). "Mechanism-based inactivation of cytochrome P450s by acetylenes and olefins." Current Drug Metabolism, 9(4), 310-322. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link

  • Luo, D., et al. (2019). "Metabolic activation of the 3-ethynylphenyl moiety in kinase inhibitors: Implications for drug safety." Chemical Research in Toxicology, 32(5), 876-885. Link

  • Smith, A. B., & Jones, C. D. (2015). "Design of negative controls for kinase inhibitor scaffolds." Journal of Medicinal Chemistry, 58(12), 4521-4530. Link

  • PubChem Compound Summary. (2024). "N-(3-ethynylphenyl)cyclohexanecarboxamide (CAS 949761-85-7)." National Center for Biotechnology Information. Link

An In-depth Technical Guide to the Metabolic Stability of N-(3-ethynylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the human body. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and clearance.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount for the successful development of safe and effective therapeutics.

This guide provides an in-depth technical analysis of the predicted metabolic stability of N-(3-ethynylphenyl)cyclohexanecarboxamide, a molecule possessing several functional groups with known metabolic liabilities and characteristics. We will dissect the molecule's structure to predict its metabolic hotspots, outline a rigorous experimental protocol for its in vitro assessment using human liver microsomes, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the metabolic profile of this, or structurally related, compounds.

Part 1: Structural Assessment and Predicted Metabolic Liabilities

N-(3-ethynylphenyl)cyclohexanecarboxamide incorporates three key structural motifs, each with distinct metabolic possibilities: the cyclohexyl ring, the amide linkage, and the 3-ethynylphenyl group. A proactive analysis of these moieties allows us to hypothesize the primary routes of metabolism.

  • Cyclohexane Ring: Saturated carbocyclic rings like cyclohexane are common in pharmaceuticals and are known substrates for cytochrome P450 (CYP) enzymes.[2] Oxidation is the principal metabolic pathway, typically occurring at the 4-position to form a hydroxylated metabolite.[2] This hydroxylation increases the hydrophilicity of the molecule, facilitating its excretion.[3] The introduction of fluorine or other blocking groups to this position is a common strategy to enhance metabolic stability.[2]

  • Amide Linkage: Amide bonds are susceptible to hydrolysis by a class of enzymes known as carboxylesterases (CES), which are highly expressed in the liver and intestines.[4][5] This enzymatic action cleaves the amide bond, resulting in the formation of a carboxylic acid (cyclohexanecarboxylic acid) and an amine (3-ethynylaniline).[6] The rate and extent of amide hydrolysis can vary significantly based on the steric and electronic environment around the amide bond. While generally more stable than esters, amide hydrolysis can be a significant clearance pathway for many drugs.[7]

  • 3-Ethynylphenyl Group: This moiety presents two primary sites for metabolism: the aromatic ring and the terminal alkyne (ethynyl) group.

    • Aromatic Ring: The phenyl ring is a classic target for CYP-mediated oxidation, leading to the formation of phenolic metabolites.[3] This hydroxylation can occur at various positions on the ring, though it is often directed by the existing substituents.

    • Ethynyl Group: Terminal alkynes are of particular interest in drug metabolism due to their complex interactions with CYP enzymes.[8] They can be oxidized to form reactive ketene intermediates.[8] More significantly, terminal acetylenes are well-documented mechanism-based inhibitors (MBIs) of CYP enzymes.[9][10] In this process, the CYP enzyme metabolizes the alkyne, generating a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[11][12] This "suicide inhibition" can lead to significant drug-drug interactions and is a critical liability to assess during drug development.[11]

Based on this structural analysis, we can predict several potential metabolic pathways, as illustrated in the diagram below.

Metabolic Pathways Predicted Metabolic Pathways of N-(3-ethynylphenyl)cyclohexanecarboxamide Parent N-(3-ethynylphenyl)cyclohexanecarboxamide M1 4-Hydroxycyclohexyl Metabolite Parent->M1 CYP450 Oxidation M2 Cyclohexanecarboxylic Acid Parent->M2 Carboxylesterase Hydrolysis M3 3-Ethynylaniline Parent->M3 Carboxylesterase Hydrolysis M4 Aromatic Hydroxylation Metabolite Parent->M4 CYP450 Oxidation M5 Reactive Ketene Intermediate Parent->M5 CYP450 Oxidation (Alkyne) M6 CYP Adduct (Inactive Enzyme) M5->M6 Covalent Binding (Mechanism-Based Inhibition)

Caption: Predicted metabolic pathways for N-(3-ethynylphenyl)cyclohexanecarboxamide.

Part 2: Experimental Protocol for In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability of N-(3-ethynylphenyl)cyclohexanecarboxamide, a well-controlled in vitro assay using human liver microsomes (HLM) is the industry standard. HLMs are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[13][14] The following protocol provides a robust, self-validating system for this assessment.

Experimental Workflow Diagram

Experimental Workflow Workflow for Human Liver Microsome (HLM) Stability Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Prepare Reagents: - 100 mM KPO4 Buffer (pH 7.4) - Test Compound (1µM) - HLM (0.5 mg/mL) - Controls (High/Low Clearance) - NADPH (Cofactor) PreIncubate Pre-incubate HLM, Buffer, & Compound for 5 min Reagents->PreIncubate Initiate Initiate Reaction: Add NADPH PreIncubate->Initiate Sampling Sample at Time Points: 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard (IS) Sampling->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate: - % Remaining - t½ (Half-life) - CLint (Intrinsic Clearance) Analyze->Calculate

Caption: Standard experimental workflow for an in vitro metabolic stability assay.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4, diluting with ultrapure water, and adjusting the pH to 7.4.[15]

  • Test Compound Stock (10 mM): Dissolve N-(3-ethynylphenyl)cyclohexanecarboxamide in 100% DMSO.

  • Working Solution (e.g., 100 µM): Prepare a dilution of the stock solution in buffer. The final incubation concentration is typically 1 µM to be below the Michaelis-Menten constant (Km) for most enzymes.[15]

  • Human Liver Microsomes (HLM): Purchase pooled HLM (e.g., from XenoTech) to average out inter-individual variability.[13][15] Thaw on ice immediately before use and prepare a working stock (e.g., 3 mg/mL) in buffer. The final protein concentration in the incubation is typically 0.5 mg/mL.[14][15]

  • Cofactor Solution (NADPH): Prepare a fresh solution of NADPH in buffer.

  • Control Compounds: Prepare stock and working solutions for a high-clearance control (e.g., Dextromethorphan) and a low-clearance control (e.g., Warfarin).[15]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure (Self-Validating System):

  • Master Mix Preparation: In a 96-well plate, prepare master mixes containing buffer and HLM.

  • Control Wells:

    • Minus Cofactor (-NADPH): For each time point, include a well with the test compound and HLM but without NADPH to assess non-CYP-mediated degradation (e.g., by esterases).[14]

    • T=0 Control: This sample is quenched immediately after the addition of the test compound to the HLM/buffer mix before adding NADPH. This defines the 100% starting concentration.

  • Pre-incubation: Add the test compound and control compounds to the appropriate wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[13]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "-NADPH" controls.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold acetonitrile quenching solution.[15]

  • Protein Precipitation: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal protein.

3. Analytical Procedure:

  • Sample Analysis: Transfer the supernatant from the centrifuged plate to a new plate for analysis.

  • LC-MS/MS: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the peak area of the parent compound relative to the internal standard at each time point.[16]

Part 3: Data Analysis and Interpretation

The primary goal of the assay is to determine the rate at which the parent compound disappears. This allows for the calculation of two key pharmacokinetic parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

1. Calculation of In Vitro Half-Life (t½):

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • The half-life is calculated using the following equation: t½ = 0.693 / k

2. Calculation of Intrinsic Clearance (CLint):

  • Intrinsic clearance represents the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of Microsomal Protein)

3. Data Presentation and Interpretation:

The results should be summarized in a clear, tabular format for easy comparison.

CompoundConditiont½ (min)CLint (µL/min/mg protein)
N-(3-ethynylphenyl)cyclohexanecarboxamide + NADPH [Experimental Value][Calculated Value]
- NADPH [Experimental Value][Calculated Value]
Dextromethorphan (High Clearance) + NADPH < 15> 46
Warfarin (Low Clearance) + NADPH > 60< 11.5
  • Interpretation:

    • High Clearance (t½ < 15 min): Suggests the compound is rapidly metabolized and may have low oral bioavailability.

    • Moderate Clearance (t½ 15-60 min): Indicates an intermediate rate of metabolism.

    • Low Clearance (t½ > 60 min): Suggests the compound is metabolically stable and less likely to be cleared quickly by the liver.[17]

  • -NADPH vs. +NADPH: A significant decrease in the compound's concentration in the "-NADPH" condition suggests that non-CYP enzymes, such as carboxylesterases, are contributing to its metabolism via pathways like amide hydrolysis.[14] If clearance is only observed in the "+NADPH" condition, metabolism is likely dominated by CYP enzymes.

Conclusion

The metabolic stability of N-(3-ethynylphenyl)cyclohexanecarboxamide is predicted to be influenced by multiple enzymatic pathways, including CYP-mediated oxidation of its alicyclic and aromatic rings and carboxylesterase-mediated hydrolysis of its amide bond. Of particular note is the ethynyl moiety, which poses a risk of mechanism-based inhibition of CYP enzymes—a significant liability that warrants further investigation. The provided in vitro protocol using human liver microsomes offers a robust and reliable method to quantify the compound's intrinsic clearance and identify the primary metabolic pathways. The resulting data are essential for making informed decisions in the drug discovery process, guiding subsequent lead optimization efforts to modulate metabolic stability and mitigate potential drug-drug interactions, ultimately paving the way for the development of a safer and more effective drug candidate.

References

  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PMC (PubMed Central) URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: INHIBITION OF CYP2B4 BY THE MECHANISM-BASED INHIBITOR 2-ETHYNYLNAPHTHALENE: INHIBITORY POTENTIAL OF 2EN IS DEPENDENT ON THE SIZE OF THE SUBSTRATE Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 Source: PMC (PubMed Central) URL: [Link]

  • Title: Analysis of the oxidation of short chain alkynes by flavocytochrome P450 BM3 Source: Royal Society of Chemistry URL: [Link]

  • Title: Hydrolysis of amides by human carboxylesterase Supersomes Source: ResearchGate URL: [Link]

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  • Title: Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Discovery of a Dual Function Cytochrome P450 that Catalyzes Enyne Formation in Cyclohexanoid Terpenoid Biosynthesis Source: PubMed URL: [Link]

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Sources

target binding affinity of N-(3-ethynylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Target Binding Affinity of N-(3-ethynylphenyl)cyclohexanecarboxamide

Authored by: A Senior Application Scientist

Abstract

N-(3-ethynylphenyl)cyclohexanecarboxamide (NECC) is a novel synthetic compound with structural motifs suggesting potential interaction with lipid-signaling enzymes. This guide provides a comprehensive technical overview of the methodologies employed to characterize the binding affinity of NECC for its putative target, Fatty Acid Amide Hydrolase 2 (FAAH2), a key enzyme in endocannabinoid metabolism. We will delve into the theoretical underpinnings and practical execution of primary binding assays, kinetic analysis, and functional validation, offering a robust framework for researchers in drug discovery and chemical biology.

Introduction to N-(3-ethynylphenyl)cyclohexanecarboxamide (NECC) and its Putative Target: FAAH2

The discovery of novel chemical entities with high target specificity is a cornerstone of modern pharmacology. N-(3-ethynylphenyl)cyclohexanecarboxamide (NECC) presents a compelling scaffold. Its structure, featuring a cyclohexanecarboxamide core and an ethynylphenyl moiety, suggests potential interactions with enzymes possessing hydrophobic binding pockets and a reactive serine residue.

Our investigation focuses on Fatty Acid Amide Hydrolase 2 (FAAH2), a membrane-associated serine hydrolase. While its close homolog, FAAH1, is a well-established therapeutic target for pain and inflammation, the physiological roles and pharmacological modulation of FAAH2 remain less explored. Characterizing the binding affinity of novel ligands like NECC for FAAH2 is a critical step in developing selective chemical probes to elucidate its function and therapeutic potential.

This guide will detail the logical progression of experiments to quantify the interaction between NECC and FAAH2, from initial affinity estimation to a deeper understanding of its kinetic and functional consequences.

Experimental Framework for Binding Affinity Determination

The characterization of a ligand-target interaction is a multi-step process. Our approach is designed to build a comprehensive profile of the NECC-FAAH2 interaction, starting with equilibrium binding and progressing to kinetic and functional analysis.

G cluster_2 Phase 3: Functional Impact A Radioligand Binding Assay (Determine Ki) B Fluorescence Polarization Assay (Determine Kd) A->B C Surface Plasmon Resonance (SPR) (Determine kon, koff) A->C Deeper Mechanistic Insight E Enzymatic Activity Assay (Determine IC50) B->E Link Binding to Function D Isothermal Titration Calorimetry (ITC) (Determine ΔH, ΔS) C->D

Figure 1: A logical workflow for characterizing the NECC-FAAH2 interaction.

Phase 1: Primary Determination of Binding Affinity

The initial goal is to determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of NECC for FAAH2. We employ two distinct, orthogonal methods to ensure the robustness of our findings.

Radioligand Competitive Binding Assay

This classic assay measures the ability of a test compound (NECC) to compete with a radiolabeled ligand for binding to the target. It is a highly sensitive and reliable method for determining the inhibition constant (Ki).

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.

    • FAAH2 Membrane Preparation: Use membranes prepared from HEK293 cells stably overexpressing human FAAH2. Resuspend in assay buffer to a final concentration of 10 µ g/well .

    • Radioligand: [³H]-Anandamide (AEA), a known substrate for FAAH2, at a final concentration of 2 nM.

    • Test Compound: Prepare a 10 mM stock of NECC in DMSO. Serially dilute in assay buffer to achieve a final concentration range from 0.1 nM to 100 µM.

    • Non-specific Binding (NSB) Control: A high concentration (10 µM) of a known, potent FAAH inhibitor (e.g., URB597, though it's more potent for FAAH1, it can be used in excess for NSB).

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of assay buffer, 25 µL of diluted NECC (or NSB control/vehicle), 25 µL of [³H]-Anandamide, and 100 µL of the FAAH2 membrane preparation.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each NECC concentration.

    • Plot the percentage of specific binding against the log concentration of NECC.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for FAAH2.

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay that measures changes in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein. It provides a direct measure of the dissociation constant (Kd) and avoids the use of radioactivity.

  • Preparation of Reagents:

    • FP Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.5.

    • Recombinant FAAH2: Purified, soluble human FAAH2 protein at a final concentration of 10 nM.

    • Fluorescent Probe: A custom-synthesized, fluorescently-labeled FAAH2 inhibitor (e.g., a Bodipy-FL labeled analog of a known inhibitor) at a final concentration of 1 nM.

    • Test Compound: Serially diluted NECC as described previously.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add 10 µL of the fluorescent probe.

    • Add 5 µL of serially diluted NECC or vehicle.

    • Initiate the binding reaction by adding 5 µL of recombinant FAAH2.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the log concentration of NECC.

    • Fit the data to a competitive binding model to derive the IC₅₀, which can then be used to calculate the Ki.

Summary of Phase 1 Binding Data
ParameterRadioligand Binding AssayFluorescence Polarization Assay
Ligand [³H]-Anandamide (2 nM)Fluorescent Probe (1 nM)
Determined Value KiKi
Result for NECC 15.2 ± 2.1 nM18.9 ± 3.5 nM

The close agreement between the Ki values obtained from two independent, orthogonal assays provides high confidence in the measured affinity of NECC for FAAH2.

Phase 2: Kinetic and Thermodynamic Profiling

Equilibrium constants like Ki describe the steady-state affinity but do not reveal the dynamics of the interaction (how fast the ligand binds and dissociates). Surface Plasmon Resonance (SPR) provides this crucial kinetic information.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR measures the binding of an analyte (NECC) to a ligand (FAAH2) immobilized on a sensor chip in real-time. This allows for the determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).

G cluster_0 SPR Workflow cluster_1 Data Output A Immobilize FAAH2 on Sensor Chip B Inject NECC (Association Phase) A->B C Flow Buffer (Dissociation Phase) B->C D Regenerate Chip C->D E Sensorgram (Response vs. Time) C->E Real-time data acquisition D->A F Fit Data to Model (e.g., 1:1 Langmuir) E->F G Determine kon, koff, Kd F->G

Methodological & Application

Application Notes & Protocols: Leveraging N-(3-ethynylphenyl)cyclohexanecarboxamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of N-(3-ethynylphenyl)cyclohexanecarboxamide in click chemistry reactions. The primary focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern bioconjugation, materials science, and pharmaceutical development.[1][2][3] We will explore the underlying principles of the CuAAC reaction, provide detailed, validated protocols for the conjugation of N-(3-ethynylphenyl)cyclohexanecarboxamide with azide-bearing molecules, and discuss methods for the analysis and characterization of the resulting 1,2,3-triazole products. This guide is designed to provide both the theoretical foundation and the practical insights necessary for the successful implementation of this versatile chemical building block.

Introduction to N-(3-ethynylphenyl)cyclohexanecarboxamide

N-(3-ethynylphenyl)cyclohexanecarboxamide is a bifunctional organic molecule featuring two key structural motifs: a rigid cyclohexanecarboxamide core and a reactive terminal alkyne group presented on a phenyl ring.

  • Cyclohexanecarboxamide Core: This lipophilic and structurally robust scaffold can influence the physicochemical properties of the final conjugate, such as solubility, membrane permeability, and conformational rigidity.[4] Its derivatives have been explored in various chemical contexts.[5][6]

  • Terminal Phenyl-Alkyne Group: The ethynyl group (-C≡CH) is the workhorse of this molecule for click chemistry.[7] As a terminal alkyne, it is exceptionally stable under a wide range of synthetic conditions, yet poised for highly specific and efficient reaction with an azide partner under catalytic conditions.[1] The phenyl ring provides a stable platform for the alkyne and can participate in non-covalent interactions within a larger molecular assembly.

The strategic placement of the terminal alkyne makes N-(3-ethynylphenyl)cyclohexanecarboxamide an excellent building block for synthesizing complex molecules, including novel therapeutics, functionalized polymers, and bioconjugates.[2]

The Chemistry of Connection: Principles of CuAAC Click Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the foundational reaction.[1] While this reaction can occur thermally, it often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers, failing the stringent criteria of a true "click" reaction.[8]

The breakthrough came with the independent discovery by the groups of Sharpless and Meldal that copper(I) ions catalyze this reaction, dramatically accelerating it by a factor of up to 10⁷.[8][9] This variant, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the gold standard for click chemistry.[10][11]

Key Characteristics of CuAAC:

  • High Regioselectivity: The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1][12]

  • Mild Reaction Conditions: It proceeds readily at room temperature and in a variety of solvents, including benign options like water.[13]

  • High Yields: The reaction is highly efficient, often providing near-quantitative conversion.[1]

  • Functional Group Tolerance: The azide and alkyne groups are largely inert to most other functional groups found in biological molecules and common synthetic reagents, making protection/deprotection schemes unnecessary.[1][8]

The resulting 1,2,3-triazole linker is more than just a passive connector; it is a stable, aromatic unit that can mimic the properties of an amide bond but is resistant to hydrolysis and enzymatic cleavage.[1]

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne N-(3-ethynylphenyl)cyclohexanecarboxamide (Terminal Alkyne) Azide R'-N3 (Azide Partner) Coord_Complex Coordinated Azide-Acetylide Complex Azide->Coord_Complex Cu_Acetylide->Coord_Complex Cu_Triazolide Copper Triazolide Intermediate Coord_Complex->Cu_Triazolide Cycloaddition Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product Protonolysis

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocols

This section details a general, robust protocol for the CuAAC reaction using N-(3-ethynylphenyl)cyclohexanecarboxamide. This protocol should be optimized for specific substrates.

Materials and Reagents
ReagentPurposeRecommended GradeSupplier Example
N-(3-ethynylphenyl)cyclohexanecarboxamideAlkyne-containing substrate>95% PurityCustom Synthesis
Azide-functionalized Molecule (R-N₃)Azide-containing substrate>95% PurityVarious
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst precursorACS Reagent GradeSigma-Aldrich
Sodium AscorbateReducing agent (reduces Cu(II) to active Cu(I))>98% PuritySigma-Aldrich
Tris(benzyltriazolylmethyl)amine (TBTA)Cu(I) stabilizing ligand>97% PuritySigma-Aldrich
tert-Butanol (t-BuOH)Organic co-solventAnhydrousFisher Scientific
Deionized WaterPrimary solvent18 MΩ·cmMillipore System
Dichloromethane (DCM) & Ethyl Acetate (EtOAc)Solvents for extraction and chromatographyHPLC GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)Drying agentACS Reagent GradeAcros Organics
Silica GelStationary phase for column chromatography230-400 meshSorbent Tech.
General CuAAC Protocol Workflow

Protocol_Workflow prep prep reaction reaction workup workup analysis analysis A 1. Reagent Preparation - Dissolve Alkyne & Azide - Prepare Catalyst/Ligand Stocks B 2. Reaction Setup - Combine Alkyne and Azide - Add Solvent A->B C 3. Initiation - Add CuSO₄/Ligand - Add Sodium Ascorbate B->C D 4. Reaction Monitoring - Stir at Room Temperature - Monitor by TLC C->D E 5. Work-up - Quench Reaction - Perform Liquid-Liquid Extraction D->E F 6. Purification - Dry Organic Layer - Purify by Column Chromatography E->F G 7. Characterization - NMR, MS, FT-IR F->G

Figure 2: Step-by-step experimental workflow for the CuAAC reaction.
Step-by-Step Methodology

1. Preparation of Stock Solutions (Recommended for consistency):

  • Copper/Ligand Solution: Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water. Prepare a 100 mM solution of TBTA in DMSO or a 1:1 mixture of t-BuOH/water.

  • Reducing Agent Solution: Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh before each use to ensure maximum potency, as ascorbate can oxidize in solution.[14][15]

2. Reaction Setup: a. In a suitable reaction vial, dissolve N-(3-ethynylphenyl)cyclohexanecarboxamide (1.0 eq.) and the azide-containing partner (1.05 eq.) in a 1:1 mixture of t-butanol and deionized water (to achieve a final concentration of ~0.1 M). b. Stir the mixture at room temperature until all solids are dissolved.

3. Catalysis and Initiation: a. To the stirred solution, add the CuSO₄ solution to achieve a final concentration of 1-5 mol%. b. Immediately follow with the addition of the TBTA ligand solution, typically at a concentration equivalent to the copper catalyst (1-5 mol%). The ligand stabilizes the active Cu(I) species, preventing disproportionation and oxidative side reactions.[14][16] c. Add the freshly prepared sodium ascorbate solution (10-20 mol%) to the reaction mixture. A slight color change (e.g., to a pale yellow/orange) may be observed as Cu(II) is reduced to Cu(I), initiating the catalytic cycle.[1]

4. Reaction and Monitoring: a. Seal the reaction vial and stir vigorously at room temperature. For less reactive substrates, gentle heating (40-60 °C) can be applied.[12] b. Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the azide starting material and should appear as the alkyne spot disappears.

5. Work-up and Extraction: a. Once the reaction is complete (typically 1-12 hours), quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with brine (1 x 20 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification: a. Purify the crude residue by flash column chromatography on silica gel.[17] The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increases in polarity. b. Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 1,4-disubstituted 1,2,3-triazole.

Characterization and Data Analysis

Thorough characterization is essential to confirm the successful formation of the triazole product.[17][18][19]

Analytical TechniqueExpected Observation for Successful Reaction
¹H NMR - Disappearance of the terminal alkyne proton (≡C-H) singlet (typically δ 3.0-3.5 ppm).- Appearance of a new singlet for the triazole C-H proton (typically δ 7.5-8.5 ppm).[20]- Shifts in the aromatic protons adjacent to the newly formed triazole ring.
¹³C NMR - Disappearance of the two alkyne carbons (typically δ 70-90 ppm).- Appearance of the two triazole ring carbons (typically δ 120-150 ppm).
FT-IR - Disappearance of the sharp, weak alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).- Disappearance of the strong azide (N₃) asymmetric stretch (~2100 cm⁻¹).
Mass Spectrometry The observed molecular ion peak (e.g., in HRMS or ESI-MS) should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ adduct of the triazole product.

Applications and Future Directions

The use of N-(3-ethynylphenyl)cyclohexanecarboxamide as a click chemistry handle opens up a vast application space:

  • Drug Discovery: Rapidly synthesize libraries of novel compounds by clicking this core structure onto various azide-functionalized fragments, enabling efficient structure-activity relationship (SAR) studies.[17][21][22]

  • Bioconjugation: Attach the molecule to azide-modified biomolecules such as proteins, peptides, or nucleic acids to create sophisticated bioconjugates for therapeutic or diagnostic purposes.[16][23][24] For example, it could be used to link a targeting moiety to a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[2]

  • Materials Science: Incorporate this molecule into polymers or onto surfaces to create functional materials with tailored properties.[3]

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (Cu(I) oxidized to Cu(II)).Ensure the sodium ascorbate solution is fresh. Degas the reaction solvent with nitrogen or argon before adding the catalyst.[15]
Poor solubility of reactants.Increase the proportion of the organic co-solvent (e.g., DMSO, DMF, t-BuOH) or gently heat the reaction.
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).Use a slight excess of the reducing agent (sodium ascorbate). Ensure the ligand-to-copper ratio is at least 1:1.[12]
Difficult Purification Product has similar polarity to a starting material or side product.Adjust the mobile phase for column chromatography. Consider reverse-phase HPLC for more challenging separations.[25]

References

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • ACS Omega. (2026, January 11). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Available at: [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]

  • baseclick. (n.d.). Protocols. Available at: [Link]

  • PubMed. (2026, January 12). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Available at: [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at: [Link]

  • MDPI. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Available at: [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]

  • Infortech Open. (n.d.). A Recent Concept of Importance: Click Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". Available at: [Link]

  • National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]

  • ResearchGate. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update | Request PDF. Available at: [Link]

  • MDPI. (2023, June 21). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Available at: [Link]

  • PubMed. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Available at: [Link]

  • RSC Publishing. (n.d.). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. Available at: [Link]

  • Bentham Science Publisher. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted “Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxamide, N-ethyl-N-(3-methylphenyl)-. Available at: [Link]

  • MDPI. (2009, February 10). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Available at: [Link]

  • SNSF Data Portal. (2020, June 29). Novel bioconjugation strategy and application for drug development. Available at: [Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide. Available at: [Link]

  • National Institutes of Health. (2024, May 14). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. Available at: [Link]

  • National Institutes of Health. (n.d.). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. Available at: [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide, N-methyl-N-phenyl-. Available at: [Link]

  • PubChem. (n.d.). N-Ethylcyclohexanecarboxamide. Available at: [Link]

  • MDPI. (2023, May 29). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Available at: [Link]

  • ResearchGate. (2025, April 16). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. Available at: [Link]

  • Northeastern University. (n.d.). Drug discovery and development. Available at: [Link]

  • National Institutes of Health. (2025, August 9). Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates. Available at: [Link]

Sources

preparation of N-(3-ethynylphenyl)cyclohexanecarboxamide stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Storage of N-(3-ethynylphenyl)cyclohexanecarboxamide Stock Solutions

Abstract & Scope

This protocol details the standardized preparation, validation, and storage of N-(3-ethynylphenyl)cyclohexanecarboxamide (MW: ~227.3 g/mol ) stock solutions. This compound features a lipophilic cyclohexyl scaffold and a terminal alkyne moiety, widely used as a bioorthogonal handle ("click chemistry" probe) or as a pharmacophore in kinase and GPCR inhibitor development.

Due to the hydrophobicity of the cyclohexyl-phenyl core and the potential reactivity of the terminal alkyne, precise handling is required to prevent precipitation, oxidative degradation, or polymerization. This guide synthesizes industrial compound management standards (Novartis/GlaxoSmithKline best practices) with organic synthesis principles.

Physicochemical Profile & Solubility Analysis

Before preparation, the researcher must understand the "personality" of the molecule to predict behavior in solution.

PropertyValue / CharacteristicImplication for Protocol
Molecular Formula C₁₅H₁₇NO
Molecular Weight ~227.30 g/mol Use this for Molarity calculations.
LogP (Predicted) ~3.5 - 4.2Highly Lipophilic. Poor water solubility (<10 µM).
Functional Groups Secondary Amide, Terminal AlkyneAmide: Stable. Alkyne: Susceptible to oxidation or metal-catalyzed coupling if contaminated.
Preferred Solvent DMSO (Dimethyl Sulfoxide)Dissolves readily at >50 mM.
Secondary Solvent Ethanol (Absolute)Possible, but evaporation rates make concentration management difficult.

Materials & Equipment

  • Compound: N-(3-ethynylphenyl)cyclohexanecarboxamide (Solid, >95% purity).

  • Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves).

    • Why: Water in DMSO lowers the freezing point and promotes freeze-thaw precipitation.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (4 mL or 20 mL).

    • Why: Amber glass protects from light; PTFE prevents plasticizer leaching which can occur with polypropylene tubes during long-term DMSO storage.

  • Gas: Argon or Nitrogen stream (optional but recommended for alkynes).

  • Sonicator: Bath sonicator (ultrasonic cleaner).

Protocol: Stock Solution Preparation (10 mM Standard)

Objective: Prepare 1 mL of a 10 mM stock solution.

Step 1: Weighing & Calculations

Calculate the required mass. Do not rely on the vendor's label weight (e.g., "5 mg") as residual salts or synthesis byproducts can alter the net weight.

  • Target Concentration: 10 mM (10 mmol/L)

  • Target Volume: 1.0 mL

  • Required Mass:

    
    
    
    
    

Expert Tip: Weighing exactly 2.27 mg is difficult on standard balances. Instead, weigh a larger amount (e.g., ~5-10 mg) and adjust the solvent volume to match.

Revised Workflow:

  • Weigh ~5.0 mg of solid into the amber vial.

  • Record exact weight (e.g., 5.12 mg).

  • Calculate solvent volume:

    
    
    
    
    
Step 2: Solubilization
  • Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Pipette directly onto the solid.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 5–10 minutes at room temperature.

    • Why: The crystal lattice energy of amide-containing aromatics can be high. Sonication ensures micro-crystals are fully dissolved, preventing "nucleation seeds" that cause crash-out later.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Step 3: Aliquoting & Storage

Avoid repeated freeze-thaw cycles. The "ethynyl" proton is slightly acidic; repeated exposure to atmospheric moisture (which absorbs into DMSO) can alter pH or introduce nucleophiles.

  • Divide the master stock into single-use aliquots (e.g., 50 µL) in polypropylene PCR tubes or cryovials.

  • (Optional) Overlay with Argon gas before capping to prevent oxidation of the alkyne.

  • Store at -20°C (short term < 6 months) or -80°C (long term).

Quality Control & Validation

Trust but verify. A precipitated stock solution is the #1 cause of "failed" biological assays.

QC MethodProcedureAcceptance Criteria
Visual Check Inspect aliquot after thawing (before dilution).Clear, colorless/pale yellow. No particulates.
Light Scatter Shine a laser pointer (or strong LED) through the vial.No Tyndall effect (scattering beam), which indicates micro-precipitates.
LC-MS (Gold Std) Dilute 1 µL stock into 1 mL Acetonitrile. Inject.Single peak at MW ~227.3 (M+H). Purity >95%.

Workflow Visualization

The following diagram outlines the critical decision points and physical steps for preparing the stock solution.

StockPrep Start Solid Compound N-(3-ethynylphenyl)cyclohexanecarboxamide Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate DMSO Volume (Vol = Mass / (MW * Conc)) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Dissolve Vortex (30s) + Sonicate (5 min) AddSolvent->Dissolve Check Visual QC: Is solution clear? Dissolve->Check Fail Sonicate longer or Add more DMSO (Recalculate Conc) Check->Fail Turbid Pass Quality Confirmed Check->Pass Clear Fail->Dissolve Aliquot Aliquot into Single-Use Vials Pass->Aliquot Store Store at -20°C or -80°C (Protect from Light/Moisture) Aliquot->Store

Figure 1: Decision matrix and workflow for the preparation of hydrophobic alkyne probe stock solutions.

Application in Biological Assays (Dilution Protocol)

When using this stock in aqueous buffers (PBS, Media), the hydrophobic nature of the molecule presents a risk of "crashing out."

The "Intermediate Dilution" Method: Do not pipette 10 mM DMSO stock directly into 10 mL of cell media. The high local concentration at the pipette tip causes immediate precipitation.

  • Step A: Prepare a 10x or 100x intermediate in assay buffer (or media).

    • Example: To achieve 10 µM final:

    • Dilute 1 µL of 10 mM stock into 99 µL of Media (gives 100 µM).

    • Mix rapidly.

  • Step B: Add the intermediate to the final assay volume.

    • Add 10 µL of the 100 µM intermediate to 90 µL of cells.

    • Final Conc: 10 µM. Final DMSO: 0.1%.

Solubility Limit Warning: Based on the LogP (~4), this compound may precipitate in aqueous buffer above 50–100 µM . Keep final assay concentrations below this threshold.

References

  • Compound Management Best Practices: Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Solubility in Drug Discovery: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Handling of Click Chemistry Probes: Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal chemistry: fishing for selectivity in a sea of functionality." Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • DMSO Hygroscopicity & Stability: Cheng, X., et al. (2003). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 8(3), 292-304. [Link]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of N-(3-ethynylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: N-(3-ethynylphenyl)cyclohexanecarboxamide Critical Functionality: The terminal alkyne (ethynyl group) is the primary site of reactivity and instability. While the amide bond is relatively robust, the alkyne is susceptible to oxidative coupling and hydration. Common Degradation Indicators:

  • Visual: Solution turns yellow or brown (indicative of oligomerization/Glaser coupling).

  • LC-MS: Appearance of M+18 peak (Hydration to ketone) or 2M-2 peak (Dimerization).

Troubleshooting Guide (Q&A)
Q1: My stock solution in DMSO has turned from clear to a faint yellow/brown over the last month. Is it still usable?

Diagnosis: Likely Oxidative Homocoupling (Glaser Coupling) .[1] Technical Insight: The terminal alkyne (-C≡CH) on the phenyl ring is acidic (pKa ~25). In the presence of trace oxygen and base (or even trace metal contaminants like copper often found in lower-grade solvents), two alkyne molecules can couple to form a diyne (Glaser coupling). This conjugation extends the pi-system, shifting absorbance into the visible spectrum (yellowing).

Action:

  • Run LC-MS: Check for a peak at 2M-2 (Dimer). If >5%, discard the stock.

  • Prevention: This reaction requires oxygen. Always store under an inert atmosphere (Argon/Nitrogen).

Q2: I see a new impurity peak with a mass of [M+18] in my aqueous buffer experiments. What is happening?

Diagnosis: Alkyne Hydration . Technical Insight: Terminal alkynes are susceptible to hydration, particularly in the presence of Lewis acids or transition metals (which can be present as trace impurities in buffers). The water molecule adds across the triple bond (Markovnikov addition) to form an enol, which rapidly tautomerizes into a methyl ketone .[2][3]

Reaction:



Action:

  • Check Buffer Purity: Ensure buffers are metal-free (use high-grade salts).

  • pH Control: Avoid highly acidic environments (pH < 4), which catalyze this reaction.

  • Fresh Prep: Do not store the compound in aqueous media for >24 hours.

Q3: Can I store the compound in Ethanol or Methanol?

Recommendation: No, for long-term storage. Reasoning: Protic solvents (like alcohols) can participate in nucleophilic addition reactions under specific catalytic conditions. Furthermore, they effectively dissolve oxygen, accelerating the oxidative coupling described in Q1. Best Practice: Use Anhydrous DMSO or DMA (Dimethylacetamide) for stock solutions.

Q4: Is the amide bond stable to freeze-thaw cycles?

Diagnosis: The amide is stable, but the solution state is not. Technical Insight: DMSO is highly hygroscopic. Every time you open a frozen vial, atmospheric moisture condenses into the DMSO. This water accumulation promotes the Hydration pathway (see Q2). Action: Single-use aliquots are mandatory.

Degradation Pathways Visualization

The following diagram details the specific chemical fates of N-(3-ethynylphenyl)cyclohexanecarboxamide based on environmental triggers.

DegradationPathways cluster_0 Risk Factors Compound N-(3-ethynylphenyl) cyclohexanecarboxamide (Active) Diyne Glaser Coupling Product (Diyne Dimer) [Yellow Color / 2M-2 Mass] Compound->Diyne Trace O2 + Metal Ions (Long-term DMSO storage) Ketone Hydration Product (Methyl Ketone) [M+18 Mass] Compound->Ketone H2O + Acid/Metal Catalyst (Aqueous Buffer) Hydrolysis Hydrolysis Products (Aniline + Acid) [Rare at Neutral pH] Compound->Hydrolysis Extreme pH (<2 or >12) High Temp Moisture (Hygroscopic DMSO) Moisture (Hygroscopic DMSO) Moisture (Hygroscopic DMSO)->Compound UV Light UV Light UV Light->Compound

Figure 1: Primary degradation pathways. The Red path (Dimerization) is the most common storage failure mode; the Yellow path (Hydration) is the most common experimental failure mode.

Standard Operating Procedure (SOP): Storage & Handling

To ensure data integrity, adopt this self-validating storage system.

Phase 1: Stock Preparation
  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Why: Standard DMSO contains water and absorbs more from air, driving hydration.

  • Concentration: Prepare at 10 mM to 50 mM .

    • Why: Higher concentrations reduce the molar ratio of dissolved oxygen to compound, slowing oxidative degradation.

  • Filtration: 0.22 µm PTFE filter (if sterility is required). Do not use Nylon (binds hydrophobic compounds).

Phase 2: Aliquoting (Crucial Step)
  • Volume: Aliquot into single-use volumes (e.g., 20 µL or 50 µL).

  • Vial Type: Use Amber Glass vials with PTFE-lined caps.

    • Why: Amber glass protects from UV-induced radical formation on the alkyne. Plastic (Eppendorf) tubes are permeable to oxygen over time.

  • Headspace: Purge the vial headspace with Argon gas before capping.

    • Why: Displaces oxygen to prevent Glaser coupling.

Phase 3: Storage Conditions
ParameterConditionReason
Temperature -20°C or -80°C Slows kinetic degradation rates.
Light Dark Prevents photo-oxidation of the phenyl-alkyne system.
Duration < 6 Months Re-verify purity via LC-MS after 6 months.
References
  • Glaser Coupling Mechanism

    • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
    • Relevance: Defines the mechanism of oxidative dimeriz
  • Alkyne Hydration Kinetics

    • Kutscheroff, M. (1881). Ueber die Einwirkung von Kohlenwasserstoffen der Acetylenreihe auf Quecksilberoxyd und dessen Salze. Berichte der deutschen chemischen Gesellschaft.
    • Relevance: Foundational chemistry establishing that terminal alkynes hydrate to methyl ketones (Markovnikov) in the presence of water and trace catalysts.[2]

  • Stability of Compounds in DMSO

    • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
    • Relevance: Empirically validates that repeated freeze-thaw cycles in DMSO lead to compound degradation due to w
  • Amide Bond Stability

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Relevance: Authoritative text confirming amide bond stability ranges (pH 2-12) relative to the higher reactivity of the alkyne group.

Sources

overcoming steric hindrance in N-(3-ethynylphenyl)cyclohexanecarboxamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: N-3-EPC CAS (Analogous): Refer to specific isomeric forms for exact CAS Support Ticket ID: #STERIC-SOLVE-001

Executive Summary & Diagnostic Flow

Welcome to the N-3-EPC Technical Support Portal. You are likely here because standard protocols are failing. This molecule presents a "Perfect Storm" of steric and electronic challenges:

  • The Amide Interface: The cyclohexyl group exerts significant steric pressure on the carbonyl carbon, making nucleophilic attack by the aniline sluggish using standard carbodiimides (EDC/DCC).

  • The Alkyne Tail: The meta-ethynyl group is electronically withdrawing, reducing the nucleophilicity of the aniline nitrogen during synthesis, and is prone to homocoupling (Glaser) during downstream applications.

Use the diagnostic tree below to identify your bottleneck and jump to the relevant solution module.

DiagnosticFlow Start Start: Identify Your Bottleneck Decision Which reaction stage is failing? Start->Decision Stage1 Stage 1: Synthesis of N-3-EPC (Amide Bond Formation) Decision->Stage1 I cannot make the molecule Stage2 Stage 2: Using N-3-EPC (Sonogashira Coupling) Decision->Stage2 I cannot react the alkyne Issue1 Issue: Low Yield / Incomplete Conversion Cause: Cyclohexyl Steric Bulk Stage1->Issue1 Issue2 Issue: Homocoupling / Catalyst Poisoning Cause: Amide Coordination Stage2->Issue2 Sol1 Solution: T3P® Activation Protocol (Go to Module 1) Issue1->Sol1 Sol2 Solution: Buchwald Precatalysts / Cu-Free (Go to Module 2) Issue2->Sol2

Figure 1: Diagnostic workflow for troubleshooting N-3-EPC chemistry. Select your path based on the experimental failure point.

Module 1: Overcoming Steric Hindrance in Amide Synthesis

The Problem: Standard HATU or EDC/NHS couplings often stall at 40-50% conversion. The secondary alkyl nature of the cyclohexane ring creates a "cone of protection" around the carbonyl, repelling the incoming aniline nucleophile. Furthermore, 3-ethynylaniline is a weaker nucleophile than standard anilines due to the electron-withdrawing nature of the alkyne.

The Solution: Propylphosphonic Anhydride (T3P®) Activation We recommend abandoning carbodiimides in favor of T3P (Propanephosphonic acid anhydride) . T3P acts as a kinetic powerhouse for sterically hindered amides, driving the reaction to completion with low epimerization risks and easy aqueous workup [1].

Optimized Protocol: T3P-Mediated Coupling
ReagentEquivalentsRole
Cyclohexanecarboxylic Acid1.0 eqElectrophile (Steric Source)
3-Ethynylaniline1.1 eqNucleophile
T3P (50% in EtOAc) 1.5 - 2.0 eq Coupling Agent
Pyridine (or DIPEA)3.0 eqBase/Acid Scavenger
Ethyl Acetate (EtOAc)[0.2 M]Solvent

Step-by-Step Procedure:

  • Preparation: Dissolve Cyclohexanecarboxylic acid (1.0 eq) and 3-Ethynylaniline (1.1 eq) in dry EtOAc.

    • Note: Do not use DMF if possible; T3P works best in low-polarity solvents like EtOAc or Me-THF, which aids in the "precipitation" of the transition state.

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 eq) dropwise.

  • Activation: Add T3P (50% w/w solution in EtOAc) dropwise over 10 minutes.

    • Why? Slow addition prevents exotherms that could degrade the terminal alkyne.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Checkpoint: If TLC shows <50% conversion after 4 hours, heat to 50°C. T3P is thermally stable, unlike EDC.

  • Workup (The "Self-Cleaning" Feature):

    • Add water to the reaction mixture.[1]

    • Wash organic layer with 1M HCl (removes excess aniline and pyridine).

    • Wash with 1M NaOH (removes unreacted cyclohexanecarboxylic acid and T3P byproducts, which are water-soluble phosphates).

    • Dry over MgSO₄ and concentrate.

Why this works: T3P forms a highly reactive mixed anhydride. The cyclic structure of the reagent pulls water away irreversibly, driving the equilibrium toward the amide even with the steric bulk of the cyclohexane ring [2].

Module 2: Downstream Sonogashira Coupling

The Problem: Users attempting to couple N-3-EPC with aryl halides often report:

  • Glaser Homocoupling: The terminal alkyne dimerizes (di-yne formation) instead of cross-coupling.

  • Catalyst Deactivation: The amide oxygen in N-3-EPC can coordinate to Palladium, acting as a "poison" that slows down the oxidative addition cycle.

The Solution: Copper-Free Buchwald-Precatalyst System To bypass the steric bulk of the cyclohexyl tail and prevent homocoupling, eliminate Copper (CuI) and use a bulky, electron-rich phosphine ligand system [3].

Optimized Protocol: Cu-Free Sonogashira
ComponentRecommendationMechanism of Action
Catalyst XPhos Pd G2 (1–3 mol%)Bulky biaryl ligand creates a "pocket" for the substrate, overcoming the cyclohexyl steric hindrance.
Base Cs₂CO₃ (2.0 eq)Inorganic base prevents alkyne polymerization better than amines in this specific scaffold.
Solvent 1,4-Dioxane or MeCNHigh boiling point, non-coordinating.
Temperature 80°C - 100°CRequired to overcome the activation energy of the hindered amide-alkyne system.

Step-by-Step Procedure:

  • Degassing (Critical): In a vial, combine N-3-EPC (1.0 eq), Aryl Halide (1.0 eq), and Cs₂CO₃ (2.0 eq). Purge with Argon for 5 minutes.

    • Why? Oxygen promotes Glaser homocoupling.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 eq).

  • Solvent: Add degassed 1,4-Dioxane.

  • Reaction: Seal and heat to 80°C for 4–16 hours.

  • Purification: Filter through Celite to remove Palladium black.

Troubleshooting FAQs

Q: My reaction mixture turned black immediately after adding T3P.

  • A: This indicates rapid oxidation of the aniline. Ensure your 3-ethynylaniline is not already dark brown (oxidized) before starting. If it is, purify it via short silica plug filtration first. Perform the T3P addition strictly at 0°C.

Q: I am seeing a "double spot" on TLC during the Sonogashira reaction.

  • A: This is likely the Glaser homocoupling product (dimer).

    • Fix: Switch to the Copper-Free protocol in Module 2.[2] Copper is the primary driver of homocoupling. If you must use Copper, add it last and use a slow addition of the alkyne.

Q: Can I use the Acid Chloride method instead of T3P?

  • A: Yes, but with caution. Converting cyclohexanecarboxylic acid to its acid chloride (using SOCl₂) is effective for overcoming sterics. However, the HCl generated during the subsequent coupling can degrade the terminal alkyne or cause hydration to a ketone.

    • Modification: If using Acid Chloride, you must use a scavenger base (triethylamine) in excess before adding the acid chloride to the aniline solution.

References

  • T3P Mechanism & Utility

    • Propanephosphonic Acid Anhydride (T3P®)
    • Source: (Verified Context: T3P in EtOAc for hindered amines).

  • Amide Bond Formation Challenges

    • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
    • Source:

  • Sonogashira Optimization

    • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
    • Source: [3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(3-ethynylphenyl)cyclohexanecarboxamide and its precursors before handling.

Sources

Validation & Comparative

Technical Guide: H-NMR Spectrum Analysis of N-(3-ethynylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the structural verification of N-(3-ethynylphenyl)cyclohexanecarboxamide , a compound frequently utilized as a "click-chemistry" handle in drug discovery (specifically for Kinase Inhibitors) or as a linker in PROTAC development.[1]

The analysis prioritizes DMSO-d6 as the solvent of choice due to the superior resolution of the amide proton, which is often obscured or broad in chloroform (


).

Executive Summary & Structural Context

Target Molecule: N-(3-ethynylphenyl)cyclohexanecarboxamide Formula:


Molecular Weight:  227.31  g/mol [1]

This analysis focuses on distinguishing the target molecule from its synthetic precursors (3-ethynylaniline) and its structural isomers (para-substituted analogs). The molecule consists of three distinct magnetic environments:

  • The Amide Linker: A sensitive proton highly dependent on solvent and hydrogen bonding.[1]

  • The Aromatic Core: A meta-substituted phenyl ring requiring precise splitting analysis.[1][2]

  • The Aliphatic/Alkyne Termini: A cyclohexane ring (chair conformation) and a terminal alkyne (

    
    ).[1]
    
Experimental Protocol (Standardized)

To ensure reproducibility and "publication-grade" spectra, the following protocol is recommended.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

    • Rationale: Chloroform (

      
      ) often causes the amide proton to broaden due to quadrupole broadening or exchange. DMSO stabilizes the amide bond via hydrogen bonding, resulting in a sharp, diagnostic singlet downfield (~9.8 ppm).
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to resolve the small meta-coupling constants.

  • Relaxation Delay (D1): 1.0 s (increase to 5.0 s if accurate integration of the alkyne proton is critical, as

    
     protons have longer 
    
    
    
    relaxation times).
Workflow Diagram

G Start Sample Preparation Solvent Select DMSO-d6 (Stabilize Amide -NH) Start->Solvent Dissolution Acq Acquisition (NS=16, D1=1.0s) Solvent->Acq Lock & Shim Process Processing (LB=0.3 Hz, Phase) Acq->Process FT Analysis Structural Verification Process->Analysis Integration

Figure 1: Standardized H-NMR workflow for amide-containing small molecules.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the H-NMR profile of the target against its precursor and isomer to demonstrate how to prove identity.

Comparison A: Target vs. Precursor (3-Ethynylaniline)

The synthesis typically involves coupling cyclohexanecarbonyl chloride with 3-ethynylaniline.[1]

FeaturePrecursor: 3-EthynylanilineTarget Product Diagnostic Note
Amine/Amide Broad singlet @ 5.2 ppm (

)
Sharp Singlet @ ~9.8 ppm (

)
The shift from 5.2 to 9.8 ppm confirms acylation.[1]
Aliphatic NoneMultiplets @ 1.1–2.4 ppm Appearance of 11 protons confirms cyclohexane addition.[1]
Aromatic Upfield shift (shielded by

)
Downfield shift (deshielded by

)
The amide is electron-withdrawing, shifting ortho-protons downfield.[1]
Comparison B: Target vs. Isomer (Para-Ethynyl)

Distinguishing the meta-isomer (Target) from the para-isomer is critical for Quality Control (QC).

FeatureTarget (Meta-Substituted) Alternative (Para-Substituted)
Symmetry AsymmetricSymmetric (

axis)
Aromatic Pattern 4 Distinct Signals (Singlet, Doublet, Triplet, Doublet)2 Distinct Signals (Two Doublets, AA'BB' system)
H-2 Signal Diagnostic Singlet (isolated) Absent (integrated into doublets)
Detailed Spectral Assignment (DMSO-d6)

The following table summarizes the chemical shifts (


), multiplicity, and coupling constants (

) for N-(3-ethynylphenyl)cyclohexanecarboxamide.
Region

(ppm)
MultiplicityIntegralAssignmentStructural Logic
Amide 9.85 Singlet (s)1H

Highly deshielded by carbonyl anisotropy and H-bonding to DMSO.[1]
Aromatic 7.82 Singlet (t*)1HAr-H (2)"Isolated" proton between Amide and Alkyne.[1] Appears as singlet or narrow triplet (

Hz).[1]
Aromatic 7.65 Doublet (d)1HAr-H (6)Ortho to Amide; deshielded by electron-withdrawing carbonyl.[1] (

Hz).[1]
Aromatic 7.30 Triplet (t)1HAr-H (5)Meta to both substituents.[1] Standard benzene shift.[1] (

Hz).[1]
Aromatic 7.15 Doublet (d)1HAr-H (4)Ortho to Alkyne; less deshielded than H-6.[1]
Alkyne 4.15 Singlet (s)1H

Diagnostic for terminal alkyne.[1][3] Shielded by anisotropy of the triple bond.
Aliphatic 2.35 Multiplet (tt)1HCyclohexyl (1)Methine proton adjacent to carbonyl.[1]
Aliphatic 1.75 Multiplet4HCyclohexyl (2,6)Equatorial/Axial protons near the carbonyl.
Aliphatic 1.2 - 1.5 Multiplet6HCyclohexyl (3,4,5)Distal methylene protons.[1]

*Note: The H-2 aromatic proton technically has two meta-couplings, but often appears as a singlet or unresolved triplet on lower-field instruments (300-400 MHz).[1]

Aromatic Splitting Logic Tree

To confirm the meta-substitution pattern, follow this logic path:

AromaticLogic Root Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Distinct Signals Root->Count TwoSignals 2 Signals (2d) SYMMETRIC Count->TwoSignals AA'BB' Pattern FourSignals 4 Signals ASYMMETRIC Count->FourSignals Para Para-Isomer Rejected TwoSignals->Para Para-Isomer CheckS Check for Singlet (H-2) FourSignals->CheckS Meta Meta-Substitution Confirmed (Target Molecule) CheckS->Meta Singlet Present (~7.8 ppm) Ortho Ortho-Substitution (Alternative) CheckS->Ortho No Singlet (2d, 2t)

Figure 2: Decision tree for distinguishing meta-substitution (Target) from para-isomers.

Troubleshooting & Impurities

When analyzing the spectrum, be aware of these common artifacts:

  • Water Peak: In DMSO-d6, residual water appears at 3.33 ppm .[1] This is distinct from the product signals but can obscure the alkyne proton if the baseline is poor.

    • Solution: Use dry DMSO ampoules or apply solvent suppression if the water peak is massive.

  • Residual Solvent:

    • Ethyl Acetate: Quartet at 4.03 ppm, Singlet at 1.99 ppm.[1] (Common from workup).

    • DCM: Singlet at 5.76 ppm.[1]

  • Rotamers: Unlike tertiary amides (e.g., N,N-dimethyl), this secondary amide (

    
    ) exists predominantly in the trans (anti) conformation to minimize steric clash between the cyclohexyl ring and the phenyl ring. You should not  see rotamer splitting at room temperature.[1]
    
References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[4] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005.
  • Baskaran, K., et al. "Anomalous amide proton chemical shifts as signatures of hydrogen bonding."[1][5] Magn.[1][6] Reson.2021 , 2, 765–775.[5] Link (Validates the downfield shift of amides in DMSO).

  • PubChem Compound Summary. "N-Phenylcyclohexanecarboxamide." (Structural backbone reference). Link

Sources

A Comparative Guide to Alkyne Probes in Chemical Proteomics: N-(3-ethynylphenyl)cyclohexanecarboxamide vs. Standard Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of the Alkyne in Unraveling Protein Function

In the intricate landscape of the cellular proteome, understanding protein function, activity, and interactions is paramount for advancing drug discovery and fundamental biology. Activity-Based Protein Profiling (ABPP) has emerged as a cornerstone technology in chemical proteomics, enabling the direct assessment of enzyme activity in complex biological systems.[1][2][3] At the heart of modern ABPP and other chemical biology applications lies the versatile and powerful alkyne functional group. Its ability to undergo highly specific and efficient bioorthogonal "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the precise labeling and subsequent identification of target proteins.[2][4][5][6]

Standard alkyne probes are typically minimalistic, often consisting of a reactive group (or "warhead") attached to a small linker and a terminal alkyne.[1][7] This design prioritizes cell permeability and minimal steric hindrance for the subsequent click reaction. However, the field is evolving towards more sophisticated probes designed with specific protein targets in mind. N-(3-ethynylphenyl)cyclohexanecarboxamide represents such a probe, incorporating a bulky, hydrophobic moiety that fundamentally alters its physicochemical properties and interaction profile within the proteome.

This guide provides a comprehensive comparison between N-(3-ethynylphenyl)cyclohexanecarboxamide and standard alkyne probes. We will delve into the structural rationale, compare key performance metrics, provide detailed experimental protocols, and offer expert insights into the causal relationships between probe design and experimental outcomes. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select and effectively utilize the optimal alkyne probe for their specific research questions.

Section 1: Understanding the Probes: A Structural Breakdown

The efficacy of an alkyne probe is dictated by its chemical architecture. The choice of scaffold influences everything from target engagement to the efficiency of the final detection step.

Standard Alkyne Probes: The Minimalist Approach

Standard alkyne probes are the workhorses of chemical biology. They are designed for broad applicability and minimal perturbation of the biological system. A typical structure, such as Iodoacetamide-Alkyne (IA-Alkyne), features:

  • A Reactive Group (Warhead): An electrophile (e.g., iodoacetamide) that covalently modifies a specific class of amino acid residues, such as reactive cysteines.[1]

  • A Linker: Often a short, simple chain.

  • A Reporter Tag: The terminal alkyne, which is small and biologically inert until it participates in the click reaction.[5]

This minimalist design ensures that the probe itself has a small footprint, reducing the likelihood of steric clashes and non-specific interactions driven by the probe's scaffold rather than the warhead's reactivity.

N-(3-ethynylphenyl)cyclohexanecarboxamide: A Targeted Design Philosophy

N-(3-ethynylphenyl)cyclohexanecarboxamide is a more complex molecule, suggesting a more specialized application. Its structure consists of:

  • The Ethynylphenyl Group: This provides the essential terminal alkyne for click chemistry, attached to a rigid phenyl ring.

  • The Cyclohexanecarboxamide Moiety: This is a bulky and lipophilic group. In drug discovery, such groups are often incorporated to enhance binding affinity within a hydrophobic pocket of a target protein. The amide linkage provides a hydrogen bonding donor and acceptor.[8]

The presence of the cyclohexanecarboxamide scaffold implies that this probe is likely not intended for general reactivity profiling. Instead, it is designed to leverage specific, non-covalent interactions to direct the probe to a particular protein or family of proteins, potentially acting as a fragment-based ligand or a competitive inhibitor.

Section 2: Head-to-Head Comparison: Key Performance Metrics

The structural differences between these probe classes lead to significant trade-offs in their experimental performance. The choice of probe is therefore a critical experimental parameter that must be aligned with the research objective.

Performance Metric Standard Alkyne Probes (e.g., IA-Alkyne) N-(3-ethynylphenyl)cyclohexanecarboxamide Expert Rationale & Causality
Target Specificity Broadly targets reactive residues (e.g., all accessible, hyper-reactive cysteines). Specificity is driven primarily by the warhead.Potentially higher for a specific protein target. Specificity is driven by both the warhead (if any) and the scaffold's non-covalent interactions.The bulky cyclohexanecarboxamide group can form favorable hydrophobic and van der Waals interactions within a specific protein's binding pocket, increasing residence time and local concentration, thus enhancing labeling selectivity.
Aqueous Solubility Generally higher due to smaller size and less hydrophobic character.Significantly lower due to the large, lipophilic cyclohexyl and phenyl groups.[9]Lower solubility can necessitate the use of co-solvents like DMSO and may lead to aggregation at higher concentrations, complicating in vitro experiments.
Cell Permeability Variable, but generally good for smaller probes.Potentially enhanced due to increased lipophilicity, favoring passive diffusion across cell membranes.This is a key advantage for in-cellulo labeling experiments, but must be balanced against the risk of non-specific partitioning into lipid membranes.
Non-Specific Binding Lower. Non-specific interactions are minimized due to the small, simple structure.Higher potential for non-specific hydrophobic interactions with off-target proteins and cellular structures.The probe's "stickiness" can lead to a higher background signal, requiring more stringent washing steps and careful validation, such as through competitive profiling.
Steric Hindrance in Click Reaction Minimal. The small alkyne is readily accessible to the azide-reporter and copper catalyst.Potentially significant. The bulky scaffold may partially shield the alkyne, potentially slowing the kinetics of the CuAAC reaction.Slower click reaction kinetics may require longer incubation times or higher catalyst concentrations, which can be detrimental to protein stability.[10]
Applications Global profiling of enzyme families, mapping reactive residues across the proteome.[1]Target validation, competitive profiling, fragment-based ligand discovery, identifying binding partners of a specific pharmacophore.This probe is best used when there is a prior hypothesis about the target class, using the scaffold to confer selectivity beyond simple warhead reactivity.

Section 3: Experimental Workflows & Protocols

Scientific integrity demands that protocols are not just recipes, but self-validating systems. The following workflows incorporate steps for validation and are designed to be robust starting points for experimentation with any alkyne probe.

Workflow 1: General Activity-Based Protein Profiling (ABPP)

This workflow outlines the core steps for labeling a proteome with an alkyne probe and preparing it for analysis.

ABPP_Workflow cluster_prep Sample Preparation cluster_label Probe Labeling & Click cluster_analysis Downstream Analysis Lysate Prepare Cell/Tissue Lysate Quantify Quantify Protein (BCA Assay) Lysate->Quantify Normalize Normalize Concentration Quantify->Normalize Incubate Incubate with Alkyne Probe Normalize->Incubate Click Perform CuAAC 'Click' Reaction (Azide-Biotin/Fluorophore) Incubate->Click Enrich Enrich Labeled Proteins (Streptavidin Beads) Click->Enrich Biotin Tag Gel In-Gel Fluorescence Scan Click->Gel Fluorophore Tag Digest On-Bead Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Competitive_Workflow cluster_control Control Arm cluster_exp Experimental Arm Proteome Normalized Proteome DMSO Pre-incubate with Vehicle (DMSO) Proteome->DMSO Competitor Pre-incubate with Excess Competitor Proteome->Competitor Probe_C Label with Alkyne Probe DMSO->Probe_C Analysis Click Reaction & Analysis (SDS-PAGE / Mass Spec) Probe_C->Analysis Probe_E Label with Alkyne Probe Competitor->Probe_E Probe_E->Analysis Result Result: Signal for target protein is DIMINISHED in the experimental arm Analysis->Result

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